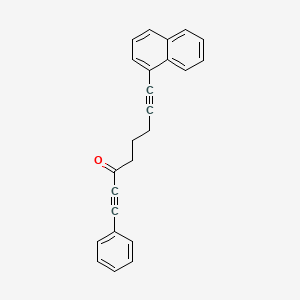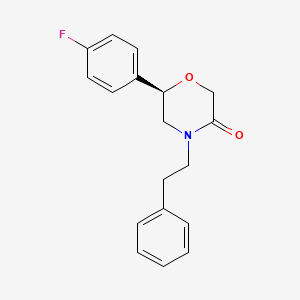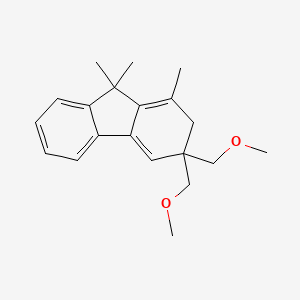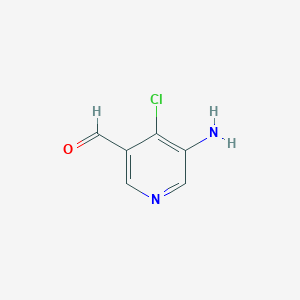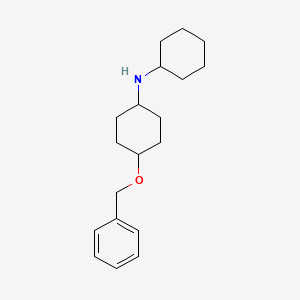
Ethyl 4-nitro-2-(thiophen-3-yl)benzoate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Ethyl 4-nitro-2-(thiophen-3-yl)benzoate is a chemical compound that belongs to the class of thiophene derivatives Thiophene is a five-membered aromatic ring containing one sulfur atom
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of ethyl 4-nitro-2-(thiophen-3-yl)benzoate typically involves the following steps:
Nitration: The introduction of a nitro group to the benzene ring is achieved through nitration. This involves treating the benzene derivative with a mixture of concentrated sulfuric acid and nitric acid.
Thiophene Introduction: The thiophene ring is introduced through a coupling reaction. This can be achieved using a Suzuki-Miyaura coupling reaction, where a boronic acid derivative of thiophene is coupled with a halogenated benzene derivative in the presence of a palladium catalyst.
Esterification: The final step involves the esterification of the carboxylic acid group with ethanol in the presence of an acid catalyst to form the ethyl ester.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and continuous flow systems to ensure efficient production. The reaction conditions are optimized to maximize yield and minimize by-products.
化学反応の分析
Types of Reactions
Ethyl 4-nitro-2-(thiophen-3-yl)benzoate undergoes various chemical reactions, including:
Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst or using chemical reducing agents like tin(II) chloride.
Substitution: The ester group can undergo nucleophilic substitution reactions, where the ethoxy group is replaced by other nucleophiles such as amines or alcohols.
Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Common Reagents and Conditions
Reduction: Hydrogen gas with palladium catalyst, tin(II) chloride.
Substitution: Amines, alcohols, in the presence of a base.
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Major Products
Reduction: Ethyl 4-amino-2-(thiophen-3-yl)benzoate.
Substitution: Various substituted esters or amides.
Oxidation: Sulfoxides or sulfones of the thiophene ring.
科学的研究の応用
Ethyl 4-nitro-2-(thiophen-3-yl)benzoate has several applications in scientific research:
Medicinal Chemistry: It is used as a building block for the synthesis of potential pharmaceutical compounds. Thiophene derivatives are known for their anti-inflammatory, antimicrobial, and anticancer properties.
Material Science: Thiophene derivatives are used in the development of organic semiconductors, organic field-effect transistors (OFETs), and organic light-emitting diodes (OLEDs).
Industrial Chemistry: It is used as an intermediate in the synthesis of dyes, pigments, and other industrial chemicals.
作用機序
The mechanism of action of ethyl 4-nitro-2-(thiophen-3-yl)benzoate depends on its application. In medicinal chemistry, the compound may interact with specific molecular targets such as enzymes or receptors. The nitro group can undergo bioreduction to form reactive intermediates that can interact with cellular components, leading to therapeutic effects. The thiophene ring can also interact with biological macromolecules, enhancing the compound’s activity.
類似化合物との比較
Ethyl 4-nitro-2-(thiophen-3-yl)benzoate can be compared with other thiophene derivatives such as:
Ethyl 2-(thiophen-3-yl)benzoate: Lacks the nitro group, which may result in different reactivity and biological activity.
4-Nitro-2-(thiophen-3-yl)benzoic acid: Lacks the ethyl ester group, which may affect its solubility and reactivity.
Ethyl 4-nitrobenzoate: Lacks the thiophene ring, which may result in different electronic properties and reactivity.
The presence of both the nitro group and the thiophene ring in this compound makes it unique, providing a combination of electronic and steric effects that can influence its reactivity and biological activity.
特性
CAS番号 |
919087-90-4 |
|---|---|
分子式 |
C13H11NO4S |
分子量 |
277.30 g/mol |
IUPAC名 |
ethyl 4-nitro-2-thiophen-3-ylbenzoate |
InChI |
InChI=1S/C13H11NO4S/c1-2-18-13(15)11-4-3-10(14(16)17)7-12(11)9-5-6-19-8-9/h3-8H,2H2,1H3 |
InChIキー |
JLHVZVLPABHGNR-UHFFFAOYSA-N |
正規SMILES |
CCOC(=O)C1=C(C=C(C=C1)[N+](=O)[O-])C2=CSC=C2 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


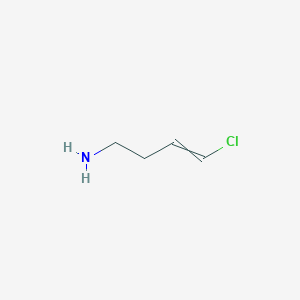
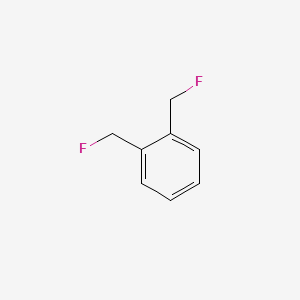

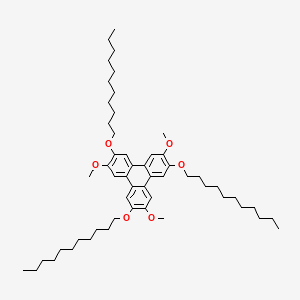
![(11S,12R,16S)-14-(2,4-dichlorophenyl)-11-(3-nitrobenzoyl)-10,14-diazatetracyclo[8.6.0.02,7.012,16]hexadeca-2,4,6,8-tetraene-13,15-dione](/img/structure/B12627134.png)
![N-[2-(3-Ethoxypropoxy)phenyl]thieno[2,3-D]pyrimidin-4-amine](/img/structure/B12627142.png)
![1,5-Bis[4-(dimethylamino)phenyl]-2-methylpenta-1,4-dien-3-one](/img/structure/B12627150.png)
![1-[(4-hydroxy-1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-6-yl)methyl]-3-[3-(4-methylpiperidin-1-yl)-3-oxopropyl]urea](/img/structure/B12627153.png)
